molecular formula C19H25N3O4S B11589008 (5Z)-2-(4-ethylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-ethylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11589008
M. Wt: 391.5 g/mol
InChI Key: VUJBZWKEZQBUEB-BOPFTXTBSA-N
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Description

(5Z)-2-(4-ETHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, an ethylpiperazine moiety, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-ETHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves a multi-step process. One common synthetic route includes the condensation of 2,4,5-trimethoxybenzaldehyde with 4-ethylpiperazine to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazolone product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-ETHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives, functionalized piperazine compounds.

Scientific Research Applications

(5Z)-2-(4-ETHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-ETHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-METHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • (5Z)-2-(4-PROPYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of (5Z)-2-(4-ETHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific structural features, such as the ethylpiperazine moiety and the trimethoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

(5Z)-2-(4-ethylpiperazin-1-yl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H25N3O4S/c1-5-21-6-8-22(9-7-21)19-20-18(23)17(27-19)11-13-10-15(25-3)16(26-4)12-14(13)24-2/h10-12H,5-9H2,1-4H3/b17-11-

InChI Key

VUJBZWKEZQBUEB-BOPFTXTBSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/S2

Canonical SMILES

CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)S2

Origin of Product

United States

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